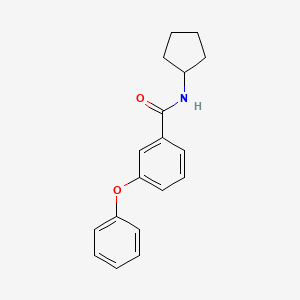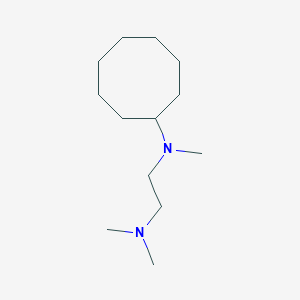![molecular formula C15H13N3O4S B5061180 1-[(3,4-dimethylphenyl)sulfonyl]-5-nitro-1H-benzimidazole CAS No. 5850-24-8](/img/structure/B5061180.png)
1-[(3,4-dimethylphenyl)sulfonyl]-5-nitro-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3,4-dimethylphenyl)sulfonyl]-5-nitro-1H-benzimidazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a benzimidazole derivative that has been synthesized using various methods and has been found to have promising biological effects.
Mecanismo De Acción
The mechanism of action of 1-[(3,4-dimethylphenyl)sulfonyl]-5-nitro-1H-benzimidazole is not fully understood. However, studies have suggested that it may act by inhibiting specific enzymes or proteins involved in cellular processes such as DNA replication and cell division. It may also interact with cellular membranes and disrupt their function.
Biochemical and Physiological Effects:
1-[(3,4-dimethylphenyl)sulfonyl]-5-nitro-1H-benzimidazole has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes such as DNA polymerase and topoisomerase. It has also been found to induce oxidative stress and apoptosis in cancer cells. In animal models, it has been found to reduce inflammation and improve wound healing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-[(3,4-dimethylphenyl)sulfonyl]-5-nitro-1H-benzimidazole in lab experiments is its ability to inhibit the growth of various microorganisms, including drug-resistant strains. This makes it a potential candidate for developing new antimicrobial agents. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for the research on 1-[(3,4-dimethylphenyl)sulfonyl]-5-nitro-1H-benzimidazole. One of the areas of interest is its potential as an anticancer agent. Further studies are needed to investigate its mechanism of action and optimize its therapeutic potential. Another area of interest is its potential as an antimicrobial agent. Studies are needed to evaluate its efficacy against various microorganisms and to develop new derivatives with improved activity. Additionally, the potential of this compound as an anti-inflammatory agent and wound healing agent should be further explored.
Métodos De Síntesis
The synthesis of 1-[(3,4-dimethylphenyl)sulfonyl]-5-nitro-1H-benzimidazole has been achieved using different methods. One of the most common methods involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with 5-nitro-1,2-phenylenediamine in the presence of a base. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
1-[(3,4-dimethylphenyl)sulfonyl]-5-nitro-1H-benzimidazole has been extensively studied for its potential therapeutic applications. It has been found to have antimicrobial, anticancer, and anti-inflammatory properties. Studies have shown that this compound can inhibit the growth of various bacteria and fungi, including drug-resistant strains. It has also been found to induce apoptosis in cancer cells and reduce inflammation in animal models.
Propiedades
IUPAC Name |
1-(3,4-dimethylphenyl)sulfonyl-5-nitrobenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c1-10-3-5-13(7-11(10)2)23(21,22)17-9-16-14-8-12(18(19)20)4-6-15(14)17/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBUKBMZHNZWFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2C=NC3=C2C=CC(=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20386792 |
Source


|
| Record name | STK037745 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20386792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,4-dimethylphenyl)sulfonyl]-5-nitro-1H-benzimidazole | |
CAS RN |
5850-24-8 |
Source


|
| Record name | STK037745 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20386792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-chloro-4-fluorophenyl)-2-({5-[(ethylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5061102.png)
![2-[4-[(8-fluoro-2-quinolinyl)methyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5061107.png)
![({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl{[2-(2-methylphenyl)-5-pyrimidinyl]methyl}amine](/img/structure/B5061113.png)

![2-[(5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolyl)carbonyl]-1,2-oxazinane](/img/structure/B5061133.png)
![methyl (2S*,4S*,5R*)-5-(2-chlorophenyl)-4-{[(cyclopropylmethyl)amino]carbonyl}-1,2-dimethyl-2-pyrrolidinecarboxylate](/img/structure/B5061136.png)
![N-(3,5-dimethoxyphenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5061148.png)

![6-(4-cyclopentyl-1-piperazinyl)-N-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5061158.png)
![N-[2-(tert-butylthio)ethyl]-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5061168.png)
![N~1~-(2,6-diethylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5061170.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-2-(2-fluorophenyl)acetamide](/img/structure/B5061188.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-4-iodobenzamide](/img/structure/B5061190.png)